molecular formula C16H12O4S2 B14487645 Dimethyl thianthrene-2,8-dicarboxylate CAS No. 65178-27-0

Dimethyl thianthrene-2,8-dicarboxylate

Cat. No.: B14487645
CAS No.: 65178-27-0
M. Wt: 332.4 g/mol
InChI Key: PQGWXBRNYDLOSF-UHFFFAOYSA-N
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Description

Dimethyl thianthrene-2,8-dicarboxylate is a sulfur-containing heterocyclic compound featuring a thianthrene core (two benzene rings bridged by two sulfur atoms) with methyl ester groups at the 2- and 8-positions. Thianthrene derivatives are known for their electron-rich aromatic systems, which make them candidates for optoelectronic materials or intermediates in catalytic reactions .

Properties

CAS No.

65178-27-0

Molecular Formula

C16H12O4S2

Molecular Weight

332.4 g/mol

IUPAC Name

dimethyl thianthrene-2,8-dicarboxylate

InChI

InChI=1S/C16H12O4S2/c1-19-15(17)9-3-5-11-13(7-9)22-14-8-10(16(18)20-2)4-6-12(14)21-11/h3-8H,1-2H3

InChI Key

PQGWXBRNYDLOSF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)SC3=C(S2)C=C(C=C3)C(=O)OC

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Dimethyl thianthrene-2,8-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid for oxidation, zinc or tin chloride for reduction, and various bases for substitution reactions . The reaction conditions, such as temperature, solvent, and catalyst, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield radical cations, while reduction reactions produce reduced forms of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Thianthrene vs. Thieno-Thiophene Derivatives
  • Thianthrene Core: The thianthrene scaffold (C₁₂H₈S₂) provides rigidity and planar aromaticity, facilitating π-π stacking interactions. In contrast, thieno-thiophene derivatives (e.g., diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate) feature fused thiophene rings, which introduce greater conformational flexibility and altered electronic properties .
  • Functional Groups: Methyl esters in thianthrene-2,8-dicarboxylate enhance solubility in polar aprotic solvents, whereas ethyl esters in thieno-thiophene analogs improve thermal stability for material applications .
Thianthrene vs. Diazocine Derivatives
  • Heteroatom Bridging : The diazocine-based compound (dimethyl 6,12-bis(trifluoromethyl)-5,6,11,12-tetrahydro-6,12-epoxydibenzo[b,f][1,5]diazocine-2,8-dicarboxylate) replaces sulfur bridges with nitrogen atoms and an epoxy group, significantly altering reactivity. The trifluoromethyl groups in this analog increase hydrophobicity and electron-withdrawing effects, which are absent in the thianthrene derivative .
Thianthrene vs. Aliphatic Dicarboxylates
  • Dimethyl Sebacate : This aliphatic compound (dimethyl decanedioate) lacks aromaticity, resulting in lower melting points (∼20°C) and applications as a plasticizer or solvent. Thianthrene derivatives, with their rigid aromatic cores, are better suited for high-temperature or optoelectronic applications .

Key Observations :

  • Thieno-thiophene derivatives require harsh conditions (microwave irradiation, 250°C), whereas diazocine synthesis employs milder, solvent-free methods .
  • Aliphatic dicarboxylates like dimethyl sebacate are synthesized via straightforward esterification, contrasting with the multi-step protocols for aromatic analogs .

Physicochemical and Functional Properties

Property Dimethyl Thianthrene-2,8-Dicarboxylate Thieno-Thiophene Analog Diazocine Analog Dimethyl Sebacate
Melting Point Not reported 129–133°C White solid (mp N/A) ∼20°C (liquid at RT)
Solubility Likely polar aprotic solvents Insoluble in hexanes Soluble in EtOAc/hexanes Miscible with organics
Electronic Properties Electron-rich due to S atoms Tunable via substituents Electron-deficient (CF₃) Non-conductive
Applications Organic electronics, catalysis Material science Pharmaceutical intermediates Plasticizers, solvents

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